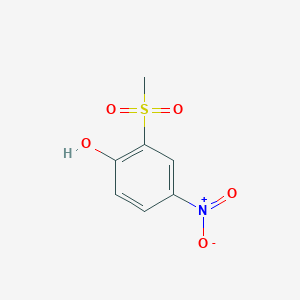

2-(Methylsulfonyl)-4-nitrophenol

説明

Overview of Substituted Nitrophenols in Chemical Research

Substituted nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring bearing one or more nitro groups, in addition to other substituents. These compounds are of considerable interest in various scientific domains. They serve as crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pigments, pesticides, and pharmaceuticals. scielo.brnih.govllojibwe.org For instance, nitrophenols are precursors to aminophenols through hydrogenation, which are themselves valuable industrial chemicals. cdc.gov

In the realm of environmental science, nitrophenols are studied as model compounds to understand the fate and degradation of nitroaromatic pollutants in the environment. scielo.br Their distinct chemical and physical properties also make them useful in analytical chemistry as standards for developing and calibrating methods for detecting nitroaromatic compounds. scielo.br The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring imparts unique reactivity to these molecules, making them subjects of interest in studies of reaction mechanisms and substituent effects. scielo.brresearchgate.net

Position of 2-(Methylsulfonyl)-4-nitrophenol within Nitroaromatic and Sulfonyl Chemistry

This compound is a molecule that incorporates key functional groups from two significant classes of organic compounds: nitroaromatics and sulfonyl-containing compounds.

Nitroaromatic Chemistry: Nitroaromatic compounds, defined by the presence of a nitro group (—NO₂) attached to an aromatic ring, are fundamental in organic synthesis. nih.govacs.org The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. acs.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution. nih.govacs.org The versatility of the nitro group, which can be readily reduced to other functional groups like amines, makes nitroaromatics essential precursors in the production of pharmaceuticals, dyes, and explosives. nih.govacs.orgrsc.org

Sulfonyl Chemistry: The sulfonyl group (—SO₂—) is another crucial functional moiety in organic chemistry, recognized for its presence in a wide array of therapeutic drugs and functional materials. acs.orgresearchgate.net This group is highly polar and electron-withdrawing, and its incorporation into a molecule can modulate properties such as solubility, acidity, and metabolic stability. researchgate.net Sulfonyl-containing compounds, like sulfonamides, are a cornerstone in medicinal chemistry. nih.gov The sulfonyl group can act as a hydrogen bond acceptor, which can enhance the binding affinity of a drug molecule to its biological target. researchgate.net

This compound, therefore, combines the strong electron-withdrawing properties of both the nitro and methylsulfonyl groups on a phenol framework. The specific placement of the methylsulfonyl group at the ortho position and the nitro group at the para position relative to the hydroxyl group creates a unique electronic environment within the molecule, influencing its acidity, reactivity, and potential applications.

Research Significance and Contextual Relevance of the Compound

While extensive research has been conducted on the broader classes of substituted nitrophenols and sulfonyl compounds, specific research findings for this compound are limited in publicly available scientific literature. The compound is commercially available and designated for research use only, suggesting its role as a potential intermediate or building block in the synthesis of more complex molecules. scbt.com

The significance of this compound likely lies in its potential as a starting material or a reference compound in various chemical studies. For instance, its structure is related to 4-(methylsulfonyl)-2-nitrophenol, an isomer that has been mentioned in the context of synthesizing multi-target compounds with potential biological activities. The synthesis of related structures, such as 2-nitro-4-methylsulfonylbenzoic acid from 2-nitro-4-methylsulfonyltoluene, is documented in patents, indicating the industrial relevance of this substitution pattern.

The presence of the reactive nitro and sulfonyl groups, along with the phenolic hydroxyl group, offers multiple sites for chemical modification. This makes this compound a potentially versatile scaffold for the development of novel compounds in medicinal chemistry and materials science. Further research is needed to fully elucidate the specific reactions, properties, and applications of this particular compound.

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | This compound | |

| CAS Number | 208191-64-4 | chemscene.com |

| Molecular Formula | C₇H₇NO₅S | chemscene.com |

| Molecular Weight | 217.20 g/mol | chemscene.com |

| Synonyms | 2-(methylsulphonyl)-4-nitrophenol, Phenol, 2-(methylsulfonyl)-4-nitro- | chemscene.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylsulfonyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGVYIDXBKMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methylsulfonyl 4 Nitrophenol

Direct Synthetic Approaches to 2-(Methylsulfonyl)-4-nitrophenol

Direct synthesis of this compound involves the strategic formation of the final product from precursors that already contain the core aromatic structure.

Formation via Decarboxylation of Carboxylic Acid Precursors

One potential direct route to this compound is through the decarboxylation of a carboxylic acid precursor, such as 4-(methylsulfonyl)-2-nitrobenzoic acid. nih.govsielc.com This method involves the removal of a carboxyl group from the aromatic ring. The synthesis of the precursor, 4-(methylsulfonyl)-2-nitrobenzoic acid, is a critical first step and has been approached through various methods. One common method is the oxidation of 2-nitro-4-methylsulfonyltoluene. chemicalbook.comasianpubs.org Another approach involves the reaction of 1-chloro-2-nitro-4-methylsulfonyl benzene (B151609) with a cyanide source, followed by hydrolysis. quickcompany.intrea.com

Regioselective Substitution Reactions Incorporating Methylsulfonyl and Nitrophenol Moieties

Regioselective synthesis aims to control the specific placement of functional groups on the aromatic ring. In the context of this compound, this would involve the selective introduction of the methylsulfonyl group at the 2-position and the nitro group at the 4-position relative to the hydroxyl group, or vice versa.

Achieving the desired regioselectivity can be challenging due to the directing effects of the existing substituents. For instance, the hydroxyl group is a strong ortho-, para-director, while the methylsulfonyl group is a meta-director. The synthesis of 2-methyl-4-nitrophenol, a related compound, highlights these challenges, where the directing effect of the hydroxyl group is significantly stronger than the methyl group. echemi.com

One strategy to achieve regioselectivity is through the use of protecting groups or by carefully controlling reaction conditions such as temperature and the choice of nitrating agent. paspk.org For example, the nitration of phenol (B47542) can be controlled to favor the formation of o-nitrophenol or p-nitrophenol by adjusting the concentration of nitric acid and the reaction temperature. paspk.orgyoutube.com

Advanced Synthetic Routes to Related Precursors and Analogues

The synthesis of precursors and analogues of this compound often requires advanced multi-step strategies that focus on the efficient introduction of the key functional groups.

Approaches for Introducing the Methylsulfonyl Group onto Aromatic Systems

Several methods exist for introducing a methylsulfonyl group onto an aromatic ring. A common approach involves the Friedel-Crafts reaction using methanesulfonic anhydride (B1165640) or methanesulfonyl chloride with a suitable catalyst like aluminum chloride or trifluoromethanesulfonic acid. google.com Another strategy is the oxidation of a corresponding aryl methyl sulfide (B99878).

More recent advancements include direct C-H sulfination, which offers a more atom-economical approach to installing sulfinate groups, which can then be oxidized to the sulfonyl group. researchgate.net Additionally, methods for the direct introduction of primary sulfonamides into electron-rich aromatic compounds have been developed, which can be a precursor to the methylsulfonyl group. nih.gov

Approaches for Introducing the Nitrophenol Moiety onto Aromatic Systems

The synthesis of nitrophenols is a well-established area of organic chemistry. Direct nitration of phenol is a common method, though it often leads to a mixture of ortho and para isomers. paspk.orgyoutube.com Controlling the regioselectivity of this reaction is a key challenge. paspk.org

Alternative strategies involve the synthesis of a nitro-substituted aromatic compound first, followed by the introduction of the hydroxyl group. For example, m-nitrophenol can be prepared by diazotizing m-nitroaniline and subsequently heating it with water. orgsyn.org Another method involves the hydrolysis of a nitrophenetole derivative. orgsyn.org The synthesis of o-nitrophenol compounds has also been achieved through a multi-step process starting from phenol and involving a pyridine-directed nitration. google.com The preparation of 4-nitrophenol (B140041) derivatives can be achieved with high selectivity by first converting phenols to diphenyl oxalate (B1200264) derivatives, followed by nitration and hydrolysis. google.com

Chemical Reactivity and Transformation Studies of 2 Methylsulfonyl 4 Nitrophenol

Reactivity of the Nitro Group in 2-(Methylsulfonyl)-4-nitrophenol

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. Its transformations are of key importance in the synthesis of various derivatives.

Reduction Pathways and Products

The reduction of the nitro group in nitrophenols is a common and well-studied reaction, typically yielding the corresponding aminophenol. In the case of this compound, the reduction of the nitro group leads to the formation of 2-amino-4-(methylsulfonyl)phenol. chembk.com This transformation is a critical step in the synthesis of various compounds.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. google.com It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, under a hydrogen atmosphere. google.combeilstein-journals.org The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields. google.com For instance, the hydrogenation of nitrophenols can be carried out at room temperature and relatively low hydrogen pressures. google.com Formic acid can also be used as a hydrogen source in catalytic transfer hydrogenation. beilstein-journals.org

Chemical Reduction: Chemical reducing agents can also be employed. For example, sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of nitrophenols to aminophenols. nih.govrsc.org The reaction is often carried out in the presence of a catalyst. nih.gov Another method involves the use of hydrogen sulfide (B99878) in an aqueous alkaline solution, which can selectively reduce one nitro group in dinitrophenols. google.com

The product of this reduction, 2-amino-4-(methylsulfonyl)phenol, is a valuable intermediate in chemical synthesis. chembk.com A related compound, 2-amino-4-(ethylsulfonyl)phenol, is synthesized by the reduction of 4-(ethylsulfonyl)-2-nitrophenol. google.com

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The presence of both a hydroxyl group and a nitro group on the aromatic ring of this compound has a significant impact on its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The hydroxyl group is an activating, ortho-, para-directing group, while the nitro and methylsulfonyl groups are deactivating, meta-directing groups. chempedia.infostackexchange.com In this compound, the hydroxyl group is at position 1, the methylsulfonyl group at position 2, and the nitro group at position 4. The strong deactivating nature of the nitro and methylsulfonyl groups makes electrophilic aromatic substitution on this compound challenging. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Any electrophilic attack would be directed by the activating hydroxyl group to the positions ortho and para to it. However, the ortho positions (3 and 5) are sterically hindered and electronically deactivated by the adjacent sulfonyl and nitro groups, respectively. The para position is already occupied by the nitro group.

Nucleophilic Aromatic Substitution:

The presence of strong electron-withdrawing groups like the nitro and methylsulfonyl groups, particularly when they are ortho or para to a potential leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). masterorganicchemistry.comyoutube.com In this compound, these groups would facilitate the displacement of a leaving group at the ortho or para position. However, in the parent compound, there is no suitable leaving group. If a derivative were synthesized with a leaving group (e.g., a halogen) at a position ortho or para to the nitro or methylsulfonyl group, it would be susceptible to nucleophilic attack. nih.govnih.gov The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. youtube.com

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for various derivatization reactions.

Acid-Base Behavior and Salt Formation

The hydroxyl group in this compound is acidic due to the electron-withdrawing effects of the nitro and methylsulfonyl groups, which stabilize the corresponding phenoxide anion. The acidity of nitrophenols is a well-documented phenomenon. For comparison, the pKa of p-nitrophenol is approximately 7.1-7.2, while m-nitrophenol is less acidic with a pKa of around 8.4. pearson.comborbasgroup.comucla.edu The increased acidity of the para-isomer is attributed to the greater resonance stabilization of the phenoxide ion, where the negative charge can be delocalized onto the nitro group. borbasgroup.comucla.edu Given that this compound has an additional electron-withdrawing methylsulfonyl group, its acidity is expected to be even more pronounced than that of p-nitrophenol. This acidity allows it to readily react with bases to form salts.

Derivatization Reactions of the Phenolic Hydroxyl

The phenolic hydroxyl group is a versatile functional group that can undergo various derivatization reactions. A common reaction is acylation, where the hydroxyl group is converted to an ester. For instance, cholesterol, which has a secondary hydroxyl group, can be derivatized using fluoroalkyl chloroformates in the presence of a catalyst like pyridine (B92270) to form mixed carbonates. nih.gov This type of reaction could potentially be applied to this compound to synthesize various ester derivatives.

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is generally stable under many reaction conditions. However, it can influence the reactivity of the molecule and, in some cases, undergo transformations. For example, in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, the starting material is 2-nitro-4-methylsulfonyltoluene. asianpubs.orgchemicalbook.com This indicates that the methyl group of the methylsulfonyl moiety can be oxidized to a carboxylic acid group under specific conditions, such as using a strong oxidizing agent like nitric acid in the presence of a catalyst. chemicalbook.com While this example involves a related compound, it suggests that the methylsulfonyl group in this compound could potentially undergo similar oxidative transformations under harsh conditions.

Stability and Reactivity of the Sulfur Center

The sulfur center in this compound is part of a sulfonyl group (-SO₂-), which is generally considered stable. The sulfur atom in this group is in its highest oxidation state (+6), making it relatively resistant to oxidation. However, the strong electron-withdrawing character of the adjacent nitro group and the aromatic ring can render the sulfonyl group susceptible to nucleophilic attack.

Studies on analogous aryl sulfones have shown that the C-S bond can be cleaved under certain conditions. The reactivity towards nucleophiles is dependent on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can displace the methylsulfonyl group. The electron-deficient nature of the aromatic ring in this compound, enhanced by the para-nitro substituent, makes the carbon atom at the C-2 position an electrophilic site, prone to nucleophilic attack.

Stability and Degradation in Controlled Chemical Environments

The stability of this compound is a key consideration in its handling and potential environmental fate. Its degradation can be initiated by external energy sources such as light or heat, leading to distinct transformation pathways.

Photochemical Transformations

Nitrophenols are known to undergo photochemical transformations upon exposure to ultraviolet (UV) radiation. The photolysis of nitrophenols can lead to the formation of various products through different reaction pathways. For this compound, the presence of both the nitro and methylsulfonyl groups influences its photochemical behavior.

The absorption of UV light can excite the molecule to a higher energy state, initiating photochemical reactions. Studies on similar nitrophenol compounds have shown that photolysis can result in the cleavage of the C-NO₂ bond, leading to the formation of phenoxyl radicals and nitrogen dioxide. Another possible pathway involves the intramolecular transfer of a hydrogen atom from the phenolic hydroxyl group to the nitro group.

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 2-Nitrophenol (B165410) | Water | 10⁻⁵ - 10⁻³ s⁻¹ | rsc.org |

| 4-Nitrophenol (B140041) | Water | 10⁻⁴ - 10⁻³ s⁻¹ | rsc.org |

| 4-Nitrophenol | 2-Propanol | (9.9 ± 0.1) x 10⁻⁵ | nsf.gov |

| 1-(2-Nitrophenyl)ethyl phosphate | Near-UV | 0.53 | nih.gov |

Table 1: Photolysis Quantum Yields of Selected Nitrophenol Derivatives. This table presents the quantum yields for the photolysis of some nitrophenol derivatives, illustrating the range of values observed for this class of compounds. The specific quantum yield for this compound would require dedicated experimental measurement.

The degradation products of nitrophenol photolysis can be complex and may include hydroxylated and ring-opened species. The presence of the methylsulfonyl group in this compound could potentially influence the distribution of these photoproducts.

Thermal Stability Profiles

The thermal stability of an organic compound is a critical parameter that determines its behavior at elevated temperatures. Aromatic sulfones are generally known for their high thermal stability. The strong C-S and S=O bonds in the sulfonyl group require significant energy to break.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques used to assess the thermal stability of compounds. While specific TGA/DTA data for this compound is not extensively reported, studies on structurally related compounds provide valuable insights. For instance, the thermal decomposition of various aromatic sulfones often occurs at temperatures exceeding 350 °C. The decomposition of nitro-substituted aromatic compounds can be complex, with the nitro group often initiating the decomposition process.

| Compound/Material | Decomposition Temperature Range (°C) | Analytical Technique |

| Aromatic Poly(ether sulfone) | 370 - 650 | Pyrolysis-GC/MS |

| Nitrocellulose | 192 - 209 | TG-DTA |

| Thymol (Control) | 142 - 186 | TGA |

| Imidazoline/dimethyl succinate (B1194679) hybrids | 230 - 750 | TG/DTG |

Table 2: Thermal Decomposition Data for Related and Other Organic Compounds. This table provides a comparative look at the thermal decomposition temperatures of various organic compounds, including those with sulfone and nitro functionalities. The specific thermal stability profile of this compound would need to be determined experimentally.

The presence of the nitro group in this compound is expected to lower its thermal stability compared to an unsubstituted aryl methyl sulfone. The decomposition is likely to be an exothermic process, initiated by the cleavage of the C-NO₂ or C-S bond.

Spectroscopic and Structural Characterization of 2 Methylsulfonyl 4 Nitrophenol

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and bonding within 2-(Methylsulfonyl)-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

For a general understanding, ¹H NMR spectra of similar aromatic compounds show distinct signals for aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of the nitro and methylsulfonyl groups. rsc.orghmdb.cahmdb.ca The methyl protons of the sulfonyl group would appear as a singlet in a region characteristic for such functionalities. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. hmdb.caoc-praktikum.dechemicalbook.comchemicalbook.com The carbon atoms in the aromatic ring would exhibit distinct resonances, with those closer to the electron-withdrawing substituents shifted downfield. The carbon of the methylsulfonyl group would also have a characteristic chemical shift. hmdb.caoc-praktikum.de

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring. harvard.edubmrb.iobmrb.io

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.0 - 8.5 | d | H-3 |

| ¹H | 7.0 - 7.5 | dd | H-5 |

| ¹H | 7.5 - 8.0 | d | H-6 |

| ¹H | 3.0 - 3.5 | s | -SO₂CH₃ |

| ¹H | 10.0 - 11.0 | s | -OH |

| ¹³C | 150 - 160 | s | C-1 (C-OH) |

| ¹³C | 130 - 140 | s | C-2 (C-SO₂CH₃) |

| ¹³C | 120 - 130 | d | C-3 |

| ¹³C | 140 - 150 | s | C-4 (C-NO₂) |

| ¹³C | 115 - 125 | d | C-5 |

| ¹³C | 125 - 135 | d | C-6 |

| ¹³C | 40 - 50 | q | -SO₂CH₃ |

Note: This is a predictive table based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of this compound. americanpharmaceuticalreview.comepa.govresearchgate.netchemicalbook.comlongdom.orgnih.gov

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the asymmetric and symmetric stretches of the nitro group, and the S=O stretches of the methylsulfonyl group. longdom.org Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the non-polar bonds which may be weak in the IR spectrum. americanpharmaceuticalreview.comnsf.gov The combination of both techniques allows for a more complete vibrational assignment. longdom.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic -OH | O-H stretch | 3200 - 3600 | IR |

| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1570 | IR, Raman |

| Nitro (-NO₂) | Symmetric stretch | 1300 - 1370 | IR, Raman |

| Methylsulfonyl (-SO₂CH₃) | Asymmetric S=O stretch | 1300 - 1350 | IR, Raman |

| Methylsulfonyl (-SO₂CH₃) | Symmetric S=O stretch | 1140 - 1180 | IR, Raman |

| Aromatic Ring | C=C stretch | 1400 - 1600 | IR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. youtube.comyoutube.com The presence of the nitro and methylsulfonyl groups, both being auxochromes and chromophores, will influence the position and intensity of these absorption maxima (λmax). researchgate.net The phenolic group also contributes to the electronic structure. In alkaline solutions, the deprotonation of the phenolic hydroxyl group to a phenolate (B1203915) ion typically results in a bathochromic (red) shift of the λmax. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent/Condition | Expected λmax (nm) | Transition Type |

| Neutral (e.g., Ethanol) | ~320 | π → π |

| Neutral (e.g., Ethanol) | ~400 | n → π |

| Alkaline (e.g., NaOH aq.) | >400 | π → π* (phenolate) |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. libretexts.orglibretexts.orgyoutube.com The molecular ion peak (M⁺) would correspond to the molecular weight of the compound, which is 217.2 g/mol . nih.govscbt.com

Electron impact (EI) ionization would likely lead to characteristic fragmentation pathways. libretexts.orgnist.gov Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30). libretexts.org For sulfonamides, cleavage of the C-S and S-N bonds is also a common fragmentation route. researchgate.net The fragmentation of the methylsulfonyl group could involve the loss of a methyl radical (CH₃, m/z 15) or SO₂ (m/z 64). researchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 217 | [C₇H₇NO₅S]⁺˙ (Molecular Ion) | - |

| 171 | [C₇H₇O₃S]⁺˙ | NO₂ |

| 187 | [C₇H₇NO₄S]⁺˙ | NO |

| 202 | [C₆H₄NO₅S]⁺ | CH₃ |

| 153 | [C₇H₇NO₃]⁺˙ | SO₂ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the search results, studies on similar nitrophenol derivatives reveal important structural features. chemicalbook.comresearchgate.net

A crystallographic analysis would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the benzene (B151609) ring and the geometry around the sulfur atom of the methylsulfonyl group. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, would be identified, which are crucial for understanding the crystal packing and solid-state properties. researchgate.net

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-C (aromatic) bond lengths | ~1.39 Å |

| C-S bond length | ~1.77 Å |

| S=O bond lengths | ~1.45 Å |

| C-N bond length | ~1.47 Å |

| N=O bond lengths | ~1.22 Å |

| C-O (phenol) bond length | ~1.36 Å |

| Intermolecular Interactions | Hydrogen bonding (O-H···O) |

Note: These are anticipated values based on related structures and serve as a general guide.

Computational Chemistry and Molecular Modeling of 2 Methylsulfonyl 4 Nitrophenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the case of 2-(Methylsulfonyl)-4-nitrophenol, DFT calculations can elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by the distribution of its electrons in various molecular orbitals. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity and electronic transition properties.

The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. In this compound, the electron-rich phenol (B47542) ring and the lone pairs on the oxygen atoms of the sulfonyl and nitro groups are expected to contribute significantly to the HOMO. Conversely, the electron-withdrawing nature of the nitro and methylsulfonyl groups will likely cause the LUMO to be localized over the nitrophenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can accurately predict these orbital energies and the resulting gap. mdpi.com

Table 1: Expected Trends in Molecular Orbital Properties of this compound

| Property | Expected Characteristic | Influencing Factors |

| HOMO Localization | Primarily on the phenol ring and oxygen atoms | Electron-donating hydroxyl group and lone pairs |

| LUMO Localization | Primarily on the nitro-substituted aromatic ring | Strong electron-withdrawing nitro and methylsulfonyl groups |

| HOMO-LUMO Gap | Moderate to low | Combination of electron-donating and withdrawing groups |

The analysis of molecular orbitals provides a quantum mechanical basis for understanding the chemical behavior of this compound. uci.edulibretexts.orgbrsnc.in

Conformational Analysis and Energetics

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in determining its physical and chemical properties. For this compound, the relative orientation of the methylsulfonyl group and the nitro group with respect to the phenol ring are key conformational variables.

DFT calculations can be employed to perform a detailed conformational analysis by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process allows for the identification of the most stable conformation, which corresponds to the global minimum on the potential energy surface. The energy differences between various conformers provide insights into the flexibility of the molecule and the barriers to internal rotation. rsc.org

Prediction of Spectroscopic Properties

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be obtained.

The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of the O-H, N-O, and S=O bonds.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For nitrophenols, these transitions often involve charge transfer from the phenol ring to the nitro group. nsf.govmdpi.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and interpreting the crystal structure and properties of this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Nature of Interaction |

| O···H/H···O | High | Hydrogen bonding and other electrostatic interactions |

| H···H | Significant | van der Waals forces |

| C···H/H···C | Moderate | Weak van der Waals interactions |

| N···O | Possible | Dipole-dipole interactions |

| S···O | Possible | Dipole-dipole interactions |

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

Hydrogen bonds are expected to be a dominant force in the crystal packing of this compound. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methylsulfonyl groups can act as acceptors.

The formation of intermolecular hydrogen bonds can lead to the formation of various supramolecular synthons, such as chains or dimers, which in turn assemble to form the three-dimensional crystal lattice. The strength and geometry of these hydrogen bonds can be analyzed using DFT calculations. quora.com

In addition to conventional hydrogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings and C-H···O interactions can also contribute to the stability of the crystal structure. A detailed analysis of these weak interactions is essential for a complete understanding of the crystal packing. The sulfonyl group, while generally a poor hydrogen bond acceptor, can still participate in weaker intermolecular interactions. unl.edu

Mechanistic Investigations of Chemical Reactions via Computational Approaches

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions involving this compound. While specific computational studies detailing the reaction mechanisms of this exact compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous nitroaromatic and sulfonyl-containing compounds. Density Functional Theory (DFT) is a prominent method employed for such investigations, offering a balance between computational cost and accuracy.

For instance, computational investigations into the reactions of related nitrophenols often focus on their reduction, oxidation, and participation in nucleophilic aromatic substitution reactions. nih.gov DFT calculations can be utilized to map the potential energy surface of a reaction, identifying transition states, intermediates, and the corresponding activation energies. This allows for the determination of the most probable reaction pathway.

In the context of this compound, computational studies could explore the mechanism of reduction of the nitro group to an amino group, a common transformation for nitroaromatics. Such a study would involve calculating the energetics of various possible intermediates and transition states, considering different reducing agents and solvent effects. The electron-withdrawing nature of both the nitro and methylsulfonyl groups would significantly influence the reactivity of the aromatic ring, a factor that can be precisely quantified through computational models.

Furthermore, computational methods are invaluable in understanding the role of non-covalent interactions in reaction mechanisms, which can be a deciding factor in the stereoselectivity and regioselectivity of a reaction. rsc.org For this compound, intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitro or sulfonyl groups could play a significant role in its reactivity and conformational preferences, which can be accurately modeled.

A hypothetical DFT study on the nitration of a precursor to form this compound could elucidate the regioselectivity of the reaction, explaining why the nitro group is directed to the position it occupies. Such a study would involve calculating the energies of the Wheland intermediates for nitration at different positions on the aromatic ring.

While the direct application of these computational methodologies to this compound remains a subject for future research, the established success of these approaches in studying related compounds provides a clear framework for any such forthcoming investigations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound, QSAR and QSPR models can be developed to predict its biological activities, toxicity, and various physicochemical properties.

QSAR studies on nitroaromatic compounds, a class to which this compound belongs, have been conducted to predict their toxic effects. nih.govresearchgate.net These studies often utilize a variety of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For this compound, the strong electron-withdrawing properties of the nitro and methylsulfonyl groups would significantly impact these descriptors.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for predicting the environmental fate and biological uptake of a compound.

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule.

A typical QSAR study would involve the following steps:

Data Set Selection: A set of nitroaromatic or substituted phenol compounds with known activities (e.g., toxicity to a specific organism) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques.

For this compound, a QSAR model could predict its potential toxicity based on its calculated descriptors. For example, a model developed for the toxicity of nitrophenols might use descriptors like logP and the energy of the LUMO to predict the 50% inhibitory concentration (IC50) against a particular cell line or organism. jst.go.jp

Similarly, QSPR models can predict various physicochemical properties of this compound. For instance, a QSPR model for substituted phenols could be used to estimate its acidity (pKa) or its boiling point. A study on the O-H bond dissociation energy (BDE) of substituted phenols utilized support vector machines to create a QSPR model, which could be applicable to this compound. acs.org

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR/QSPR study of this compound and related compounds.

| Compound | logP | HOMO (eV) | LUMO (eV) | Predicted Activity (e.g., -log(IC50)) |

| This compound | Value | Value | Value | Value |

| 4-Nitrophenol (B140041) | 1.91 | -7.15 | -2.85 | 4.5 |

| 2,4-Dinitrophenol | 1.54 | -8.02 | -3.56 | 5.2 |

| 4-Chlorophenol | 2.39 | -6.23 | -0.89 | 3.8 |

Note: The values for this compound are hypothetical and would need to be calculated or experimentally determined.

These predictive models are valuable for risk assessment, environmental monitoring, and the rational design of new compounds with desired properties, while minimizing the need for extensive experimental testing. mdpi.com

Environmental Occurrence, Fate, and Degradation Pathways of 2 Methylsulfonyl 4 Nitrophenol

Environmental Presence and Sources

There is currently a lack of available scientific literature detailing the environmental presence and specific sources of 2-(Methylsulfonyl)-4-nitrophenol. While it is available as a laboratory chemical, information regarding its large-scale manufacturing, industrial uses, or its formation as a transformation product of other compounds in the environment is not well-documented in publicly accessible research. General sources of other nitrophenol compounds can include industrial manufacturing and vehicle emissions, but specific data for this compound is not available.

Degradation Mechanisms in Environmental Compartments

Photodegradation Processes in Aqueous and Atmospheric Phases

Specific research on the photodegradation of this compound in aqueous and atmospheric environments is not available. For related nitrophenols, photolysis is a recognized degradation pathway, particularly in surface waters where sunlight can penetrate. cdc.gov In the atmosphere, photochemical reactions can also contribute to the degradation of nitrophenols. cdc.gov However, without specific studies on this compound, its susceptibility to photodegradation and the resulting products remain unknown.

Biodegradation Pathways in Water and Soil Ecosystems

There is a lack of specific information regarding the biodegradation of this compound in water and soil ecosystems. Research has been conducted on the biodegradation of other nitrophenol compounds, which can be broken down by various microorganisms. researchgate.net

Aerobic Microbial Degradation Mechanisms

No specific studies have been identified that detail the aerobic microbial degradation mechanisms of this compound. For other nitrophenols, aerobic degradation is a significant process in soil and water. cdc.gov

Anaerobic Microbial Degradation Mechanisms

Information on the anaerobic microbial degradation of this compound is not available in the scientific literature. Under anaerobic conditions, some nitrophenols have been shown to degrade, though often at a slower rate than under aerobic conditions. cdc.gov

Identification of Key Microbial Species and Enzymes

Due to the absence of biodegradation studies on this compound, there is no information available to identify key microbial species or enzymes involved in its degradation. Studies on other nitrophenols have identified various bacteria, such as species of Cupriavidus and Burkholderia, that are capable of degrading these compounds. nih.govnih.gov These microorganisms utilize specific enzymes, such as monooxygenases and reductases, to break down the aromatic ring structure. nih.gov However, it is not known if these or other microorganisms can degrade this compound.

Chemical Degradation in Advanced Oxidation Processes (AOPs) (e.g., Fenton, Photocatalysis)

No studies were identified that specifically investigate the degradation of this compound using advanced oxidation processes such as the Fenton reaction or photocatalysis. Research on other nitrophenols has demonstrated their susceptibility to degradation by the hydroxyl radicals generated in these processes. For instance, studies on 4-nitrophenol (B140041) have shown its effective removal through both Fenton and photocatalytic treatments. However, without experimental data for this compound, it is not possible to determine its degradation kinetics, the efficiency of these AOPs, or the potential degradation byproducts.

Environmental Persistence and Half-Life Determination

There is no available information on the environmental persistence or the half-life of this compound in various environmental compartments such as soil, water, or air. The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term exposure and ecological risk. For related compounds like 2-nitrophenol (B165410) and 4-nitrophenol, half-lives have been estimated under specific conditions, but these values cannot be applied to this compound due to structural differences.

Transport and Distribution Modeling in Environmental Media

No modeling studies concerning the transport and distribution of this compound in environmental media were found. Such models are essential for predicting the movement of a chemical through the environment and identifying potential accumulation points. The parameters required for these models, such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), are not documented for this specific compound in the reviewed literature.

Analytical Methodologies for Detection and Quantification of 2 Methylsulfonyl 4 Nitrophenol

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2-(methylsulfonyl)-4-nitrophenol from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, often in tandem with powerful detection methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, Mass Spectrometry)

HPLC is a versatile and robust technique for the analysis of phenolic compounds like this compound. The separation is typically achieved on a reverse-phase (RP) column, such as a C18 column. nih.govnih.gov An isocratic elution using a mobile phase consisting of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer is a common approach. nih.govnih.govsielc.com For instance, a mobile phase of methanol and a citrate (B86180) buffer has been successfully used. nih.govnih.gov The pH of the mobile phase can be adjusted to optimize the separation. nih.gov

UV-Vis Detection: A common and cost-effective detection method is UV-Vis spectrophotometry. The detection wavelength is selected based on the maximum absorbance of the analyte. For nitrophenols, a wavelength of 290 nm has been found to be optimal for simultaneous detection of multiple related compounds. nih.govnih.gov

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the unequivocal identification and quantification of the target compound, even at trace levels. shimadzu.comresearchgate.net Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. shimadzu.comresearchgate.net

A stability-indicating UPLC-MS/MS method was developed for the simultaneous determination of phenol (B47542) impurities, including 4-nitrophenol (B140041), in ritonavir. This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ). researchgate.net

Gas Chromatography (GC) with Mass Spectrometry (MS) and Other Detectors

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like nitrophenols. researchgate.netresearchgate.netepa.gov However, the analysis of underivatized nitrophenols by GC can sometimes be challenging due to their polarity, which can lead to interactions with the column and injection port, thereby reducing sensitivity. researchgate.net To address this, derivatization is often employed to increase the volatility and improve the chromatographic behavior of the phenols. epa.gov

GC-MS: The coupling of GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive analytical tool. researchgate.netresearchgate.net It allows for the identification of compounds based on their mass spectra and retention times. GC-MS has been used for the qualitative and quantitative analysis of nitrophenols in various samples, including biological fluids and atmospheric particulate matter. researchgate.netresearchgate.net

Other Detectors: Besides MS, other detectors like the flame ionization detector (FID) and the electron capture detector (ECD) can be used in GC analysis of phenols. epa.gov The choice of detector depends on the specific requirements of the analysis, such as the desired sensitivity and the nature of the target compounds.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and rapid approach for the quantitative analysis of this compound, especially when the sample matrix is not overly complex. These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

The UV-Vis spectrum of nitrophenols is characterized by distinct absorption bands. The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity. For instance, a detection wavelength of 290 nm has been effectively used for the simultaneous analysis of 4-nitrophenol and its metabolites. nih.govnih.gov

Electrochemical Detection Techniques

Electrochemical methods present a highly sensitive and selective alternative for the determination of nitrophenols. nih.govnih.govrsc.orgmdpi.comnih.govnih.govrsc.org These techniques are based on the electrochemical reduction or oxidation of the nitro group on the phenol ring. Modified electrodes are often employed to enhance the electrochemical signal and lower the detection limit.

Various materials have been used to modify electrodes for nitrophenol detection, including:

Pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO). nih.gov

SrTiO3/Ag/rGO composites. nih.gov

Poly(methylene blue). rsc.org

Platinum nanoparticles embedded in polypyrrole-carbon black/ZnO nanocomposites. mdpi.comnih.gov

Multi-wall carbon nanotubes (MWNT) dispersed in Nafion. nih.gov

Ti3C2Tx MXene. rsc.org

These modified electrodes have demonstrated excellent electrocatalytic activity towards the reduction of 4-nitrophenol, leading to high sensitivity and low detection limits, often in the nanomolar to micromolar range. nih.govrsc.orgmdpi.comnih.govnih.gov For example, a PDPP–GO modified glassy carbon electrode exhibited high sensitivities for 4-nitrophenol detection. nih.gov Similarly, a sensor based on Pt NPs-embedded PPy-CB@ZnO nanocomposites showed a linear detection range from 1.5 to 40.5 µM with a low limit of detection. mdpi.comnih.gov

Sample Preparation and Enrichment Strategies (e.g., Solid Phase Microextraction (SPME))

Effective sample preparation is a critical step in the analytical workflow, especially for complex environmental samples where the target analyte may be present at low concentrations. The goal is to isolate and concentrate the analyte of interest while removing interfering substances from the matrix.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient sample preparation technique that has been successfully applied to the analysis of phenols. superchroma.com.twnih.gov It involves the use of a fused silica (B1680970) fiber coated with a stationary phase that extracts the analytes from the sample matrix. The extracted analytes are then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for HPLC analysis. Different fiber coatings, such as polydimethylsiloxane, are available to suit various analytes. superchroma.com.tw

Solid-Phase Extraction (SPE): SPE is another widely used technique for sample cleanup and pre-concentration. htslabs.comchromatographyonline.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Polymeric cartridges are often used for the extraction of phenols from water samples. chromatographyonline.com

Method Validation, Sensitivity, and Reproducibility for Environmental Monitoring

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. ajrconline.orgnih.gov It involves evaluating several parameters to demonstrate the reliability and accuracy of the method. For environmental monitoring, high sensitivity and reproducibility are paramount.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.govresearchgate.netresearchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. researchgate.netnih.govrsc.orgmdpi.comnih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.govresearchgate.netmdpi.comnih.govnih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.govnih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies in spiked samples. mdpi.comnih.gov

Reproducibility: The precision of the method when it is performed by different analysts, in different laboratories, or on different days. nih.govnih.govresearchgate.net

Validated analytical methods for nitrophenols have demonstrated good linearity with high correlation coefficients (r² > 0.99). nih.govresearchgate.netnih.gov The sensitivity of these methods is often high, with LODs and LOQs in the micromolar to nanomolar range, making them suitable for environmental monitoring. nih.govresearchgate.netnih.govrsc.orgmdpi.comnih.govnih.govnih.gov The precision and reproducibility of these methods are also typically within acceptable limits, with RSD values generally below 15%. nih.govnih.govresearchgate.net

Interactive Data Table: Comparison of Analytical Methods for Nitrophenol Detection

| Analytical Technique | Detection Method | Sample Matrix | Key Findings |

| HPLC nih.govnih.gov | UV-Vis | Rat Bile | Isocratic RP-HPLC method developed and validated for simultaneous analysis. |

| HPLC-MS/MS shimadzu.com | APCI | Surface Water | High sensitivity method for quantitative determination of ten phenols. |

| GC-MS researchgate.net | MS | Blood and Urine | Method validated for qualitative and quantitative analysis of 2,4-DNP. |

| Electrochemical Sensor nih.gov | DPV | - | PDPP–GO/GCE showed high sensitivities for 4-NP detection. |

| Electrochemical Sensor nih.gov | LSV | River and Tap Water | SrTiO3/Ag/rGO/SPCE demonstrated good selectivity and stability. |

Derivatives and Analogues of 2 Methylsulfonyl 4 Nitrophenol: Synthesis and Structure Reactivity Relationships

Synthesis of Structurally Related Compounds with Modified Functional Groups

The chemical versatility of the 2-(methylsulfonyl)-4-nitrophenol scaffold allows for targeted modifications at several key positions: the phenolic hydroxyl, the nitro group, the methylsulfonyl group, and the aromatic ring itself.

Modifications of the Phenolic Hydroxyl

The acidic proton of the phenolic hydroxyl group can be readily replaced through reactions such as etherification and esterification, yielding a diverse range of derivatives.

Etherification: The formation of ethers is a common modification. For instance, nitrophenyl alkyl ethers can be synthesized by reacting a nitrophenol with an alkyl halide in an aqueous medium. The nitrophenol is typically treated with a base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion, which then displaces the halide from the alkyl halide in a Williamson ether synthesis. This method avoids the need for organic solvents. An example of a related ether is 2-methoxy-4-nitrophenol.

Esterification: The phenolic hydroxyl can be converted to an ester group. A general method for this transformation is the reaction with an acid anhydride (B1165640) or acyl chloride in the presence of an acid or base catalyst. For example, the synthesis of 4-amidino-2-nitrophenyl acetate has been achieved by reacting the corresponding nitrophenol with acetic anhydride and methanesulfonic acid, which acts as a catalyst. prepchem.com This reaction proceeds via acylation of the hydroxyl group.

| Modification Type | General Reactants | Product Type | Example Compound |

|---|---|---|---|

| Etherification | Nitrophenol, Alkyl Halide, Base | Nitrophenyl alkyl ether | 2-Methoxy-4-nitrophenol |

| Esterification | Nitrophenol, Acetic Anhydride, Acid Catalyst | Nitrophenyl acetate | 4-Amidino-2-nitrophenyl acetate prepchem.com |

Modifications of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other moieties, most commonly through reduction.

Reduction to Amines: The reduction of an aromatic nitro group to a primary amine (an aniline derivative) is a fundamental transformation in organic synthesis. A wide array of reagents can accomplish this conversion. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. organic-chemistry.org Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride, also provides a mild and efficient route to the corresponding amine. organic-chemistry.org Sodium sulfide (B99878) is another reagent that can be used and is noted for its potential to selectively reduce one nitro group in the presence of others. organic-chemistry.org

Reduction to Intermediate Species: Under controlled conditions, the reduction of the nitro group can be halted at intermediate stages. For example, using reagents like zinc metal in aqueous ammonium chloride can lead to the formation of the corresponding N-arylhydroxylamine. mdpi.com Treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. mdpi.com

| Product Functional Group | Reagent/Condition | Notes |

|---|---|---|

| Amine (-NH₂) | H₂, Pd/C or Raney Nickel | Common catalytic hydrogenation method. organic-chemistry.org |

| Amine (-NH₂) | Fe in Acetic Acid | Mild reduction using metal in acid. organic-chemistry.org |

| Amine (-NH₂) | SnCl₂ | Mild reduction, tolerant of other functional groups. |

| Hydroxylamine (-NHOH) | Zn in NH₄Cl(aq) | Partial reduction of the nitro group. mdpi.com |

| Hydrazine (-NHNH-) | Excess Zn metal | Reductive coupling to form a hydrazine derivative. mdpi.com |

Modifications of the Methylsulfonyl Moiety

The methylsulfonyl group can be altered by changing the identity of the alkyl or aryl substituent attached to the sulfonyl group or by synthesizing the sulfone from a thioether precursor.

Variation of the Sulfonyl Substituent: Analogues with different alkyl or aryl groups on the sulfonyl moiety can be synthesized. For instance, patents describe the preparation of 2-(chloro, bromo, or nitro)-4-(alkyl-sulfonyl)benzoic acids, indicating that the synthesis is adaptable to various alkyl chains. asianpubs.org The synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles demonstrates the incorporation of different arylsulfonyl groups.

Synthesis from Thioethers: A common route to sulfones is the oxidation of the corresponding thioether (-S-R) or sulfoxide (-SO-R). The thioether precursor can be oxidized using an agent like meta-chloroperoxybenzoic acid (mCPBA). This two-step oxidation first yields the sulfoxide and then the sulfone. This approach is useful for creating a variety of sulfonyl derivatives, as seen in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which starts from p-methylsulfonyl acetophenone. nih.gov

Ring Substituent Variations

Introducing additional substituents onto the aromatic ring or changing existing ones can significantly alter a molecule's properties. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions.

Introduction of Halogens: Halogens can be introduced onto the aromatic ring. For example, 2-chloro-4-nitrophenol can be synthesized from 4-nitroaniline using N-chloro-N-(phenylsulfonyl)benzenesulfonamide. nih.gov The synthesis of 2-aminophenol-4-sulfonamide from o-nitrochlorobenzene involves chlorosulfonation and subsequent reactions, demonstrating the introduction of both chloro and sulfonyl-based groups onto a nitrophenol precursor. stackexchange.com

Introduction of Alkyl Groups: Alkyl groups can be introduced via reactions like the Friedel-Crafts alkylation. However, the presence of deactivating groups like nitro and sulfonyl on the ring makes direct Friedel-Crafts alkylation of the this compound core challenging. A more viable strategy involves building the ring with the desired substituents from a simpler precursor, as demonstrated in the multi-step synthesis of 2-methyl-4-nitrophenol from toluene. acs.org

Elucidation of Structure-Reactivity Relationships within Analogous Series

The reactivity of this compound and its analogues is profoundly influenced by the electronic nature of its substituents. Both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are strong electron-withdrawing groups. Their presence, particularly at the ortho and para positions relative to a potential reaction site, significantly impacts the molecule's reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism is favored in aromatic systems bearing potent electron-withdrawing groups. These groups activate the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. mdpi.com In derivatives of this compound, the nitro group at the para position and the methylsulfonyl group at the ortho position work in concert to withdraw electron density from the aromatic ring. This makes the ring highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of a leaving group (e.g., a halogen) located at other positions on the ring.

The rate of SNAr reactions is sensitive to the nature of the substituents. The introduction of additional electron-withdrawing groups would be expected to further increase the reaction rate, while the introduction of electron-donating groups would decrease it. For example, studies on other nitroaromatic systems have shown that the presence and position of nitro groups have a significant effect on the compound's properties and reactivity. The position of the nitro group (ortho, meta, or para) influences the electronic relaxation dynamics and the formation of charge-transfer states upon photoexcitation. researchgate.net

The acidity of the phenolic proton is also strongly influenced by the ring substituents. The electron-withdrawing nitro and methylsulfonyl groups increase the acidity of the phenol (B47542) by stabilizing the resulting phenoxide ion through resonance and inductive effects. Modifications that alter the electron-withdrawing capacity of these groups would directly impact the pKa of the phenol.

Investigation of Transformation Products and Degradation Pathways of Derivatives

The environmental fate of this compound derivatives is determined by their susceptibility to biotic and abiotic degradation processes. The pathways are largely dictated by the functional groups present.

Pathways Involving the Nitro Group: A primary route for the biodegradation of nitrophenolic compounds is the transformation of the nitro group.

Reductive Pathway: Under anaerobic conditions, the nitro group can be sequentially reduced to a nitroso group, a hydroxylamino group, and finally an amino group. These amino derivatives are often more amenable to further degradation.

Oxidative Pathway: Some microorganisms can initiate degradation by removing the nitro group oxidatively, releasing it as nitrite. This pathway often involves the hydroxylation of the aromatic ring, leading to the formation of hydroquinone or substituted hydroquinones. acs.org For example, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. proceeds through the formation of methyl-1,4-benzoquinone and methylhydroquinone as key intermediates before ring cleavage.

Pathways Involving Ring Cleavage: Following the initial transformations of the functional groups, the aromatic ring is cleaved. The hydroquinone or catechol intermediates formed are typically oxidized by dioxygenase enzymes, which open the aromatic ring to produce aliphatic acids. These are then further metabolized through central metabolic pathways like the β-ketoadipate pathway. acs.org

Fate of the Sulfonyl Group: The methylsulfonyl group is generally considered to be stable. The biodegradation of aromatic sulfonates can occur, but it is often a slow process. Some bacteria can utilize sulfonated aromatic compounds as a source of sulfur, which involves the cleavage of the carbon-sulfur bond. However, the degradation of aromatic sulfones is less commonly reported than that of sulfonates. Under thermal degradation conditions, such as pyrolysis, aromatic sulfones are known to decompose via the elimination of sulfur dioxide (SO₂), leading to the formation of biphenyl-type structures. researchgate.net While these high-temperature pathways are not relevant to typical environmental biodegradation, they reveal the inherent chemistry of the sulfonyl moiety.

Future Research Directions for 2 Methylsulfonyl 4 Nitrophenol Chemistry

Development of Novel and Green Synthetic Methodologies

Traditional synthesis of nitrophenols often involves harsh reagents and generates significant waste, prompting the exploration of more environmentally benign alternatives. Future research is expected to pivot towards greener synthetic routes for 2-(Methylsulfonyl)-4-nitrophenol, minimizing environmental impact and enhancing process safety.

Promising areas of investigation include:

Microwave-Assisted Synthesis: This technique has demonstrated the potential for rapid and efficient nitration of phenolic compounds with high yields and regioselectivity, often using less corrosive reagents like calcium nitrate (B79036) in acetic acid. nih.govnih.gov Research could focus on adapting these methods for the specific sulfonyl-substituted phenol (B47542), optimizing reaction conditions to maximize yield and purity.

Photocatalysis: The use of semiconductor photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO) nanoparticles, under light irradiation presents a clean and sustainable method for chemical transformations. chemmethod.comwikipedia.org Investigating the photocatalytic synthesis of this compound could lead to energy-efficient processes that operate under mild conditions.

Biocatalysis: Employing enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to chemical synthesis. mdpi.com The exploration of nitroreductases or other suitable enzymes for the regioselective nitration of the parent phenol or a related precursor could pave the way for a truly green synthesis of the target compound.

Table 1: Comparison of Potential Green Synthesis Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced use of corrosive acids. nih.govnih.gov | Optimization of microwave parameters, solvent selection, and catalyst systems. |

| Photocatalysis | Use of light as a clean energy source, mild reaction conditions. chemmethod.comwikipedia.org | Development of efficient and stable photocatalysts, understanding reaction mechanisms. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Identification and engineering of suitable enzymes, optimization of biocatalytic processes. |

In-depth Mechanistic Studies of Environmental and Biotransformations

Understanding the fate of this compound in the environment is crucial for assessing its ecological risk. Future research must delve into the intricate mechanisms of its transformation under various environmental conditions.

Key areas for mechanistic investigation include:

Biodegradation Pathways: Studies on related nitrophenols, such as p-nitrophenol and 2-chloro-4-nitrophenol, have identified specific bacterial strains and enzymatic pathways responsible for their degradation. nih.govacs.orgresearchgate.net The common degradation routes often involve initial reduction of the nitro group or hydroxylation of the benzene (B151609) ring, leading to intermediates like hydroquinone. nih.govacs.org Research should aim to isolate and characterize microorganisms capable of degrading this compound and elucidate the specific enzymatic machinery involved, including monooxygenases and reductases.

Photodegradation in Soil and Water: The photochemical transformation of nitrophenols can be a significant degradation pathway in sunlit environments. mdpi.com Investigations into the direct and indirect photolysis of this compound, including the role of naturally occurring photosensitizers, will be critical to predict its persistence in aquatic and terrestrial systems.

Abiotic Degradation Processes: Besides biological and photochemical routes, abiotic degradation mechanisms such as hydrolysis and reactions with soil minerals can influence the environmental persistence of the compound. A comprehensive understanding of these processes is necessary for accurate environmental fate modeling.

Advanced Approaches for Environmental Remediation and Monitoring

The potential presence of this compound in the environment necessitates the development of effective remediation and sensitive monitoring technologies.

Future research in this domain should focus on:

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals, have proven effective in degrading recalcitrant organic pollutants, including other nitrophenols. hokudai.ac.jpcdc.govresearchgate.netmdpi.com Investigating the efficacy of various AOPs, such as Fenton, photo-Fenton, and ozonation, for the complete mineralization of this compound is a critical research avenue. cdc.gov

Nanotechnology in Remediation: Nanomaterials, such as nanoscale zero-valent iron (nZVI) and bimetallic nanoparticles, offer high reactivity and large surface areas for the degradation of pollutants. chemmethod.comnih.gov The development of tailored nanomaterials for the targeted remediation of sites contaminated with this compound holds significant promise.

Electrochemical and Biosensors: Rapid and on-site detection of pollutants is essential for effective environmental management. Research into electrochemical sensors, potentially utilizing modified electrodes with materials like graphene or cyclodextrins, could offer sensitive and selective detection of this compound. nih.govacs.orgresearchgate.netcdc.govnih.gov Furthermore, the development of whole-cell or enzyme-based biosensors could provide a cost-effective and biologically relevant monitoring tool. researchgate.netmdpi.com

Table 2: Emerging Remediation and Monitoring Technologies for Nitrophenols

| Technology | Principle | Potential Application for this compound |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for pollutant degradation. hokudai.ac.jpcdc.gov | Complete mineralization to less harmful products. |

| Nanoremediation | Use of nanoparticles for enhanced degradation or adsorption of pollutants. chemmethod.comnih.gov | In-situ and ex-situ treatment of contaminated soil and water. |

| Electrochemical Sensors | Detection based on the electrochemical response of the analyte at a modified electrode surface. nih.govacs.orgresearchgate.netcdc.govnih.gov | Rapid, sensitive, and selective on-site monitoring. |

| Biosensors | Utilization of biological components (enzymes, cells) for specific detection. researchgate.netmdpi.com | Cost-effective and continuous monitoring of bioavailability. |

Integration of In Silico and Experimental Research for Predictive Modeling

Computational chemistry and toxicology are powerful tools for predicting the properties and potential hazards of chemicals, thereby guiding experimental research and risk assessment.

Future efforts should concentrate on:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies establish relationships between the chemical structure of a compound and its biological or environmental activity. nih.govnih.gov Developing robust QSAR models for nitrophenols, including this compound, can help predict their toxicity, biodegradability, and other environmentally relevant endpoints. These models can prioritize chemicals for further testing and reduce the need for extensive animal studies.

Environmental Fate Modeling: Fugacity-based and other environmental fate models can predict the partitioning, transport, and persistence of chemicals in different environmental compartments. researchgate.net Integrating experimentally determined physicochemical properties and degradation rate constants of this compound into these models will provide a more accurate picture of its environmental behavior.

Mechanistic Modeling of Transformations: Computational quantum chemistry methods can be employed to elucidate the reaction mechanisms of degradation pathways at a molecular level. mdpi.com This can provide valuable insights into the formation of transient intermediates and final products, aiding in the interpretation of experimental results and the prediction of transformation products.

Exploration of Materials Science Applications beyond Prohibited Areas

While the primary focus on this compound is its potential environmental impact, exploring its chemical properties for beneficial applications in materials science, outside of any prohibited uses, could open up new research avenues. The presence of nitro and sulfonyl groups offers functionalities that could be exploited in the design of novel materials.

Potential areas of exploration include:

Precursor for Functional Dyes and Pigments: Nitrophenols have historically been used as intermediates in the synthesis of dyes. taylorandfrancis.com The specific substitution pattern of this compound could lead to the development of specialty dyes with unique chromophoric properties or enhanced stability.